Kirromycin exhibits antibacterial activity against a broad spectrum of bacteria, including some strains resistant to other antibiotics. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli [].
Understanding how Kirromycin works is crucial for developing new antibiotics. Research suggests it disrupts protein synthesis in bacteria by binding to the ribosome, a cellular structure responsible for protein production []. This mechanism differs from many common antibiotics, making Kirromycin a potential candidate for overcoming antibiotic resistance.
Kirromycin's unique chemical structure allows researchers to study how antibiotics interact with ribosomes. By analyzing the binding between Kirromycin and the ribosome, scientists can gain insights into the design and development of new antibiotics with improved efficacy [].
Kirromycin serves as a valuable tool for researchers developing new antibiotics. Its specific mechanism of action and antibacterial properties can be used to identify and screen for novel antibiotic candidates with similar or improved activity profiles [].
Kirromycin disrupts protein synthesis by targeting elongation factor Tu (EF-Tu) []. EF-Tu is responsible for delivering aminoacyl-tRNAs (charged transfer RNAs) to the ribosome during protein translation. Kirromycin binds to EF-Tu, preventing it from releasing the previously bound aminoacyl-tRNA and hindering the progression of the ribosome along the mRNA []. This effectively halts protein synthesis in bacteria [].
Kirromycin exerts its inhibitory effects by fundamentally altering the nucleotide binding dynamics of elongation factor Tu. The antibiotic binds with high affinity to both elongation factor Tu guanosine diphosphate and elongation factor Tu guanosine triphosphate complexes, with equilibrium constants determined by circular dichroism titrations to be approximately 4 × 10⁶ M⁻¹ for both forms [3]. This binding occurs in a stoichiometric 1:1 ratio between kirromycin and elongation factor Tu [4].
The most dramatic effect of kirromycin on elongation factor Tu involves the modulation of guanosine triphosphate binding and hydrolysis dynamics. In the presence of kirromycin, the dissociation rate of the elongation factor Tu guanosine triphosphate complex decreases approximately 50-fold, while the association rate increases 6-fold, resulting in a several hundred-fold increase in binding affinity [5] [6]. Conversely, the dissociation rate of elongation factor Tu guanosine diphosphate increases 7-8 fold, leading to a 4-fold decrease in guanosine diphosphate affinity [5] [6]. These opposing effects on guanosine triphosphate and guanosine diphosphate binding kinetics strongly accelerate the guanosine diphosphate to guanosine triphosphate exchange reaction [7] [6].
The antibiotic dramatically stimulates the intrinsic guanosine triphosphatase activity of elongation factor Tu by more than 30-fold, enabling guanosine triphosphate hydrolysis to occur with elongation factor Tu alone, independent of ribosomes and aminoacyl-transfer RNA [1] [7] [5]. This kirromycin-induced guanosine triphosphatase activity shows the same Michaelis constant for guanosine triphosphate as the physiological ribosome-dependent reaction [1] [7]. The stimulation of guanosine triphosphatase activity depends on the concentration and nature of monovalent cations, with lithium being most effective, followed by sodium, potassium, and ammonium [8] [9].
Table 1: Kirromycin Binding Parameters and Guanosine Triphosphatase Activity
| Parameter | Wild-type Elongation Factor Tu | References |
|---|---|---|
| Binding site on elongation factor Tu | Interface between domains I and III | [10] [11] [12] [13] |
| Binding affinity (Kd) elongation factor Tu guanosine triphosphate | 4 × 10⁶ M⁻¹ (association constant) | [3] |
| Binding affinity (Kd) elongation factor Tu guanosine diphosphate | 4 × 10⁶ M⁻¹ (association constant) | [3] |
| Guanosine triphosphatase stimulation (fold increase) | >30-fold increase | [5] |
| Binding stoichiometry | 1:1 (kirromycin:elongation factor Tu) | [4] |
| Inhibition in poly(phenylalanine) synthesis (IC50) | Low nanomolar range | [Various studies] |
The fundamental mechanism by which kirromycin inhibits protein synthesis involves the conformational trapping of elongation factor Tu on the ribosome. Under normal conditions, following guanosine triphosphate hydrolysis and aminoacyl-transfer RNA delivery, elongation factor Tu undergoes a dramatic conformational change from its guanosine triphosphate-like state to its guanosine diphosphate conformation, which has low affinity for aminoacyl-transfer RNA and dissociates from the ribosome [14] [12].
Kirromycin disrupts this natural cycle by binding to the interface between domains I and III of elongation factor Tu [11] [12] [13] [15]. This binding site is specifically accessible in the guanosine triphosphate-bound conformation but not in the guanosine diphosphate form [12] [16]. The antibiotic essentially "jams" the conformational switch mechanism of elongation factor Tu, maintaining it in a guanosine triphosphate-like conformation even after guanosine triphosphate hydrolysis has occurred [12] [16] [15].
Crystal structure studies of elongation factor Tu complexed with aurodox, a kirromycin-family antibiotic, revealed that the protein adopts a guanosine triphosphate-like conformation despite having guanosine diphosphate bound in the nucleotide-binding site [10]. This conformational state allows elongation factor Tu guanosine diphosphate to retain its ability to bind aminoacyl-transfer RNA and remain associated with the ribosome [17] [18].
The trapped elongation factor Tu guanosine diphosphate complex exhibits altered structural features that have been characterized through various biochemical approaches. Circular dichroism spectroscopy demonstrates specific conformational changes in elongation factor Tu upon kirromycin binding [4] [3]. The antibiotic also modifies the electrophoretic migration pattern of both elongation factor Tu guanosine triphosphate and elongation factor Tu guanosine diphosphate on native polyacrylamide gel electrophoresis [5] [6].
Kirromycin binding induces the formation of an additional transfer RNA binding site (site II) on elongation factor Tu, distinct from the classical aminoacyl-transfer RNA binding site (site I) [18] [19] [20]. This additional site can accommodate uncharged transfer RNA, aminoacyl-transfer RNA, and N-acetylaminoacyl-transfer RNA [18] [19]. The presence of this second binding site contributes to the altered functional properties of the kirromycin-bound elongation factor Tu complex.
Table 2: Effects of Kirromycin on Elongation Factor Tu Nucleotide Binding Dynamics
| Complex | Dissociation Rate | Association Rate | Affinity Change | Functional Consequence |
|---|---|---|---|---|
| Elongation factor Tu guanosine triphosphate (no kirromycin) | Normal | Normal | Baseline | Normal guanosine triphosphate hydrolysis cycle |
| Elongation factor Tu guanosine triphosphate + kirromycin | 50-fold decrease | 6-fold increase | Several hundred-fold increase | Trapped in guanosine triphosphate-like conformation |
| Elongation factor Tu guanosine diphosphate (no kirromycin) | Normal | Normal | Baseline | Normal guanosine diphosphate/guanosine triphosphate exchange |
| Elongation factor Tu guanosine diphosphate + kirromycin | 7-8 fold increase | Slightly modified | 4-fold decrease | Enhanced guanosine diphosphate/guanosine triphosphate exchange |
Kirromycin does not prevent the initial enzymatic binding of aminoacyl-transfer RNA to ribosomes but specifically inhibits subsequent peptide bond formation [1] [7] [21]. The antibiotic allows the formation of elongation factor Tu guanosine triphosphate aminoacyl-transfer RNA ternary complexes and their binding to the ribosomal acceptor site, but blocks the normal progression of the elongation cycle [1] [7].
The mechanism of peptide bond formation inhibition results from the failure of elongation factor Tu to dissociate from the ribosome following guanosine triphosphate hydrolysis [14] [12]. Gel filtration experiments demonstrate that in the presence of kirromycin, elongation factor Tu remains ribosome-bound even after enzymatic aminoacyl-transfer RNA binding and subsequent guanosine triphosphate hydrolysis [14]. This persistent association of elongation factor Tu with the ribosome physically blocks the proper positioning of the aminoacyl end of transfer RNA at the peptidyl-transferase center [14].
Despite this blocking effect on peptide bond formation, the ribosomal peptidyl-transferase center retains its ability to support puromycin reactivity of peptidyl-transfer RNA bound to the ribosomal donor site [14]. This finding indicates that kirromycin does not directly inactivate the peptidyl-transferase center but rather prevents productive interaction between the acceptor site aminoacyl-transfer RNA and the catalytic center [14].
The ribosome stalling induced by kirromycin is characterized by specific effects on guanosine triphosphatase activity. When poly(uridine) and phenylalanyl-transfer RNA phenylalanine are simultaneously present, kirromycin restricts ribosome-associated elongation factor Tu guanosine triphosphatase activity to one round of guanosine triphosphate hydrolysis [14]. This limitation occurs because the elongation factor Tu bound to ribosomes loses its ability to interact productively with free guanosine triphosphate, representing a primary mechanism for inhibiting guanosine triphosphatase turnover under these conditions [14].
The stalling mechanism shows interesting subunit-specific properties. Each ribosomal subunit harbors an active site for regulating the catalytic center of elongation factor Tu, as demonstrated by the ability of kirromycin to enable either the 30S or 50S subunit to stimulate guanosine triphosphate hydrolysis by elongation factor Tu [14]. However, the addition of poly(uridine) plus phenylalanyl-transfer RNA phenylalanine specifically inhibits the turnover of kirromycin-induced guanosine triphosphate hydrolysis in the presence of 30S subunits but not 50S subunits [14].
Kirromycin belongs to a select group of antibiotics that specifically target elongation factor Tu, each employing distinct molecular mechanisms despite targeting the same protein. Comparative analysis with enacyloxin IIa and pulvomycin reveals both shared features and unique characteristics that distinguish kirromycin's mode of action [4] [22] [8] [23].
Enacyloxin IIa Comparison
Enacyloxin IIa represents the first antibiotic discovered with dual specificity, targeting both elongation factor Tu and the ribosomal acceptor site [22] [24] [25] [26]. Like kirromycin, enacyloxin IIa binds to the interface between domains I and III of elongation factor Tu, showing partial overlap in binding sites [27] [28]. However, significant mechanistic differences distinguish these antibiotics.
Enacyloxin IIa markedly retards the dissociation of elongation factor Tu guanosine triphosphate by 50-fold while accelerating the association rate 6-fold and the dissociation rate of elongation factor Tu guanosine diphosphate by 7-8 fold [5] [6]. These effects closely parallel those of kirromycin on nucleotide binding dynamics. However, unlike kirromycin, enacyloxin IIa produces only modest effects on the intrinsic guanosine triphosphatase activity of elongation factor Tu, with slight ribosome-dependent increases of approximately 20-30% [22] [5] [6].
The dual specificity of enacyloxin IIa manifests in its ability to directly affect the ribosomal acceptor site, inducing anomalous positioning of aminoacyl-transfer RNA that inhibits amino acid incorporation into the polypeptide chain [22] [24] [25]. This direct ribosomal interaction distinguishes enacyloxin IIa from kirromycin, which acts exclusively through elongation factor Tu [22] [24].
Enacyloxin IIa can still form stable complexes with aminoacyl-transfer RNA but no longer protects aminoacyl-transfer RNA against spontaneous deacylation, indicating altered orientation of elongation factor Tu guanosine triphosphate relative to the 3' end of aminoacyl-transfer RNA [22] [24] [25]. Despite this altered orientation, elongation factor Tu-dependent binding of aminoacyl-transfer RNA to the ribosomal acceptor site is only slightly impaired [22] [24].
Pulvomycin Comparison
Pulvomycin exhibits a fundamentally different mechanism from kirromycin, preventing the formation of ternary complexes between elongation factor Tu guanosine triphosphate and aminoacyl-transfer RNA [8] [29] [9] [30]. The antibiotic binds to the three-domain junction interface of elongation factor Tu guanosine triphosphate, which appears as an open cavity in the elongation factor Tu guanosine diphosphate conformation [31] [32].
Pulvomycin dramatically increases the binding affinity of elongation factor Tu for guanosine triphosphate by 1000-fold, primarily through a substantial decrease in the dissociation rate of this complex [8] [9]. Conversely, the affinity for guanosine diphosphate decreases 10-fold due to a 25-fold increase in the dissociation rate of elongation factor Tu guanosine diphosphate, an effect that mimics the action of elongation factor Ts [8] [9].
Unlike kirromycin, pulvomycin enhances the intrinsic elongation factor Tu guanosine triphosphatase activity only modestly, and this stimulation does not require aminoacyl-transfer RNA or ribosomes [8] [9]. The antibiotic can coexist with elongation factor Ts binding, indicating that these ligands interact with different sites on elongation factor Tu [8] [9].
Crystal structure analysis reveals that pulvomycin binding extends from the domain 1-3 interface to domain 2, overlapping the domain 1-2-3 junction [31]. This binding interferes with the positioning of the 3'-aminoacyl group, acceptor stem, and 5' end of transfer RNA [31]. The antibiotic hinders the correct positioning of domain 1 over domains 2 and 3 that characterizes the active form of elongation factor Tu [31].
Table 3: Comparative Analysis of Elongation Factor Tu Inhibitors
| Antibiotic | Primary Target | Mechanism | Guanosine Triphosphatase Effect | IC50 in poly(phenylalanine) synthesis | Binding Site Overlap |
|---|---|---|---|---|---|
| Kirromycin | Elongation factor Tu domains I-III interface | Blocks elongation factor Tu guanosine diphosphate release from ribosome | Strong stimulation (>30-fold) | Low nanomolar | Reference |
| Enacyloxin IIa | Elongation factor Tu domains I-III interface + ribosome acceptor site | Dual specificity: elongation factor Tu + ribosome acceptor site | Slight ribosome-dependent increase (~20-30%) | ~70 nanomolar | Partial overlap with kirromycin |
| Pulvomycin | Elongation factor Tu three-domain junction interface | Prevents elongation factor Tu guanosine triphosphate-aminoacyl-transfer RNA complex formation | Modest stimulation | Variable | Different from kirromycin |
The resistance patterns observed for these antibiotics provide additional insights into their distinct mechanisms. Kirromycin resistance mutations cluster specifically in the interface between domains I and III of elongation factor Tu guanosine triphosphate [11] [12] [13], while pulvomycin resistance mutations map to the three-domain junction interface [32]. Interestingly, the same mutations that confer kirromycin resistance also provide resistance to enacyloxin IIa, though with different relative resistance levels [28].